molecular formula C14H15NO2S2 B4567294 N-[2-(phenylthio)ethyl]benzenesulfonamide

N-[2-(phenylthio)ethyl]benzenesulfonamide

Cat. No.: B4567294
M. Wt: 293.4 g/mol
InChI Key: WYALWHIJLAMLEG-UHFFFAOYSA-N
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Description

N-[2-(phenylthio)ethyl]benzenesulfonamide is a useful research compound. Its molecular formula is C14H15NO2S2 and its molecular weight is 293.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 293.05442107 g/mol and the complexity rating of the compound is 339. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Endothelin Receptor Antagonism

Research has identified the therapeutic potential of endothelin receptor antagonists in the prevention of subarachnoid hemorrhage-induced cerebral vasospasm. A study highlighted the effectiveness of oral treatment with endothelin (ET) receptor antagonists, demonstrating their potential to significantly reduce the magnitude of cerebral artery constriction, indicating a promising avenue for specific treatment of vasospasm resulting from subarachnoid hemorrhage in humans (Zuccarello et al., 1996). Further exploration into the structure-activity relationships of biphenylsulfonamides has led to the development of potent and selective endothelin-A (ETA) antagonists, revealing the critical role of specific substituents in enhancing binding and functional activity (Murugesan et al., 1998).

Inhibition of Kynurenine 3-Hydroxylase

Investigations into N-(4-phenylthiazol-2-yl)benzenesulfonamides have identified high-affinity inhibitors of kynurenine 3-hydroxylase. These inhibitors have shown efficacy in blocking the enzyme in vivo after oral administration, potentially facilitating the exploration of the kynurenine pathway's role in neuronal injury and disorders (Röver et al., 1997).

Anti-inflammatory and Anticancer Properties

A study on celecoxib derivatives, specifically N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, revealed their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. This research underscores the multifaceted applications of sulfonamide derivatives in treating various conditions (Küçükgüzel et al., 2013).

Chemical Synthesis and Catalysis

In the realm of chemical synthesis, research into benzenesulfonamides has led to the development of new methodologies for cross-coupling reactions and the synthesis of heterocyclic compounds. For instance, the oxidative cross-coupling of N-(2‘-Phenylphenyl)benzenesulfonamides with alkenes using a palladium-copper catalyst system under air has been reported, showcasing the versatility of sulfonamides in facilitating complex chemical transformations (Miura et al., 1998).

Enzyme Inhibition for Therapeutic Applications

The synthesis and characterization of benzenesulfonamides incorporating flexible triazole moieties have demonstrated their efficacy as inhibitors of the carbonic anhydrase enzyme. These compounds have shown significant inhibition activity against physiologically relevant human isoforms of this enzyme, highlighting their potential in developing treatments for conditions like glaucoma (Nocentini et al., 2016).

Properties

IUPAC Name

N-(2-phenylsulfanylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-19(17,14-9-5-2-6-10-14)15-11-12-18-13-7-3-1-4-8-13/h1-10,15H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYALWHIJLAMLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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